6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of tetrahydropyrimidinediones. This compound features a cyclopropylmethyl group attached to the 6th position of the tetrahydropyrimidine ring, which is also substituted with a methyl group at the 3rd position. The presence of these groups influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a cyclopropylmethyl-substituted urea derivative with a suitable diketone in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted tetrahydropyrimidinediones with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound may have potential medicinal applications, such as serving as a precursor for pharmaceuticals or as a therapeutic agent in its own right.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
5-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: 6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the cyclopropylmethyl group at the 6th position provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
6-(cyclopropylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(12)5-7(10-9(11)13)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGTMKMNPRHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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